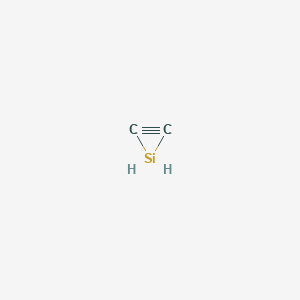

1-Silacycloprop-2-yne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Silacycloprop-2-yne is a unique organosilicon compound characterized by a three-membered ring structure containing silicon and carbon atoms. Its molecular formula is C₂H₂Si, and it is known for its high reactivity due to the strained ring system.

準備方法

The synthesis of 1-Silacycloprop-2-yne typically involves the reaction of silylenes with alkynes. One common method includes the use of silylene precursors and alkynes under controlled conditions to form the desired silacyclopropene derivatives. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the strained ring structure .

laboratory-scale preparations have been successfully carried out using specialized equipment and techniques to handle the reactive intermediates .

化学反応の分析

1-Silacycloprop-2-yne undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form silacyclopropenones or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of silacyclopropanes or other reduced silicon-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions include silacyclopropenones, silacyclopropanes, and functionalized silacyclopropenes .

科学的研究の応用

1-Silacycloprop-2-yne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

Materials Science: The compound’s ability to form stable yet reactive intermediates makes it useful in the development of new materials with unique properties.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug development and as bioactive molecules.

作用機序

The mechanism by which 1-Silacycloprop-2-yne exerts its effects is primarily through its high reactivity and ability to form stable intermediates. The strained ring system creates a high-energy state that can be relieved through various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

類似化合物との比較

1-Silacycloprop-2-yne can be compared to other similar compounds such as:

Silacyclopropanes: These compounds have a similar three-membered ring structure but lack the triple bond, making them less reactive.

Silacyclopropenes: These compounds contain a double bond within the ring, leading to different reactivity patterns compared to this compound.

Cyclopropanes and Cyclopropenes: These carbon-based analogs lack the silicon atom, resulting in different chemical properties and reactivity.

生物活性

1-Silacycloprop-2-yne, a compound with the molecular formula C3H4Si and CAS number 12071-27-1, has garnered interest in the field of organic chemistry for its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Structural Characteristics

This compound features a silicon atom incorporated into a cyclopropene framework, which contributes to its distinctive reactivity and interaction with biological systems. The presence of the silicon atom can influence the electronic properties of the molecule, potentially affecting its interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Reactivity with Nucleophiles : The strained cyclopropene structure can undergo ring-opening reactions, making it reactive towards nucleophiles such as thiols and amines.

- Formation of Silicon-Bonded Compounds : The silicon atom can form stable bonds with oxygen and nitrogen atoms in biomolecules, potentially modifying their function.

Case Studies

- Antitumor Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. This suggests potential as a lead compound for anticancer drug development .

- Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial effects, particularly at higher concentrations, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition : Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism was linked to the formation of covalent bonds between the silicon atom and active site residues of the target enzymes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Silacyclopropene | Antitumor, Antimicrobial | Reactive due to strain |

| 2-Methyl-1-silacycloprop-2-yne | Silacyclopropene | Moderate cytotoxicity | Methyl group may alter reactivity |

| Phenylsilacyclopropene | Silacyclopropene | Low cytotoxicity | Less reactive than this compound |

特性

IUPAC Name |

1-silacycloprop-2-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Si/c1-2-3-1/h3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGXWBNFAPFRQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1#C[SiH2]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12071-27-1 |

Source

|

| Record name | Silicon dicarbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。